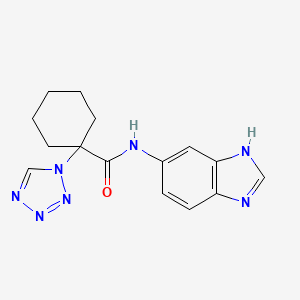![molecular formula C18H16BrN3O2 B12175366 N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B12175366.png)
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride and 1H-indole-2-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 2-bromobenzoyl chloride with ethylenediamine to form an intermediate compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and reaction times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(2-bromophenyl)urea: This compound has a similar bromophenyl group but lacks the indole moiety.
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide: This compound has a similar structure but with a different position of the bromine atom.
Properties
Molecular Formula |
C18H16BrN3O2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[2-[(2-bromobenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-7-3-2-6-13(14)17(23)20-9-10-21-18(24)16-11-12-5-1-4-8-15(12)22-16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24) |
InChI Key |
KZUJBEAVCWEPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12175283.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B12175290.png)
![N-(4-Acetylphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12175302.png)
![1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12175304.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12175310.png)
methanone](/img/structure/B12175311.png)
![2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B12175319.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12175322.png)
![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12175324.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12175327.png)
![N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B12175328.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12175331.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthalen-1-yl)propanamide](/img/structure/B12175333.png)

